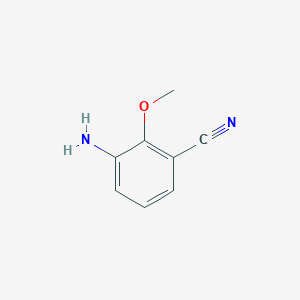

3-Amino-2-methoxybenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-2-methoxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-11-8-6(5-9)3-2-4-7(8)10/h2-4H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWPSMIOGNINQKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

725718-10-5 | |

| Record name | 3-amino-2-methoxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Amino 2 Methoxybenzonitrile

Established Synthetic Pathways

The most common and established methods for synthesizing 3-Amino-2-methoxybenzonitrile begin with a benzonitrile (B105546) molecule already containing the methoxy (B1213986) and a nitro group, specifically 2-methoxy-3-nitrobenzonitrile (B3039584). The key step is the reduction of the nitro group to an amine.

The conversion of the nitro group on 2-methoxy-3-nitrobenzonitrile to an amino group is a fundamental transformation in the synthesis of the target compound. This can be achieved through catalytic hydrogenation or by using chemical reducing agents.

Catalytic hydrogenation is a widely used method for the reduction of nitroarenes due to its efficiency and the production of clean products. unimi.it This process typically involves reacting the nitro-substituted precursor with hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a frequently employed catalyst for this transformation. The reaction is generally carried out in a solvent such as ethanol (B145695) or methanol (B129727). rsc.orgtandfonline.com In some cases, to prevent side reactions or equipment corrosion from acids generated during the process, an acid-acceptor agent like sodium bicarbonate may be added. tandfonline.comjustia.com The reduction of a related compound, 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)-5-nitrophenyl)aniline, was successfully achieved using catalytic hydrogenation to yield the corresponding aniline (B41778) derivative in 81% yield, demonstrating the effectiveness of this method for similar structures. tandfonline.com

Table 1: Catalytic Hydrogenation of Nitro-Substituted Benzonitriles

| Precursor | Catalyst | Solvent | Additive | Yield | Reference |

|---|---|---|---|---|---|

| 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)-5-nitrophenyl)aniline | Pd/C | Methanol | Sodium Bicarbonate | 81% | tandfonline.com |

This table presents data for the reduction of related nitro-substituted benzonitriles to illustrate the general conditions and efficacy of catalytic hydrogenation.

Metal-mediated reductions offer an alternative to catalytic hydrogenation and are particularly useful in laboratory-scale synthesis. Common reducing systems include metals like iron, zinc, or tin in an acidic medium. unimi.it

One documented procedure for the synthesis of this compound involves the use of iron powder in a mixture of ethanol and hydrochloric acid. tandfonline.com In this method, 2-methoxy-3-nitrobenzonitrile is added to a suspension of iron powder in ethanol, with hydrochloric acid added dropwise. The reaction is heated to ensure completion, and after workup, this compound is isolated in high yield (93%). tandfonline.com

Another reported method utilizes zinc powder and ammonium (B1175870) chloride in a methanol and tetrahydrofuran (B95107) (THF) solvent system. This reaction proceeds at room temperature and provides the desired this compound in an 88% yield after purification. google.com

Table 2: Chemical Reduction of 2-Methoxy-3-nitrobenzonitrile

| Precursor | Reducing Agent | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2-Methoxy-3-nitrobenzonitrile | Fe powder, HCl | Ethanol | 80°C, 2 h | 93% | tandfonline.com |

An alternative synthetic route involves the formation of the nitrile group from a corresponding amide. This is typically a two-step process where the amide is first dehydrated to form the nitrile, which is then followed by the reduction of the nitro group.

The precursor, 2-methoxy-3-nitrobenzamide (B2888476), can be synthesized from methyl 2-methoxy-3-nitrobenzoate via aminolysis. tandfonline.comjustia.com The dehydration of 2-methoxy-3-nitrobenzamide to form 2-methoxy-3-nitrobenzonitrile can be accomplished using a dehydrating agent. One specific method employs trifluoroacetic anhydride (B1165640) in the presence of pyridine (B92270) and dioxane as a solvent. This reaction, conducted at room temperature, yields 2-methoxy-3-nitrobenzonitrile, which can then be subjected to the reduction methods described previously (see Section 2.1.1) to obtain the final product, this compound. google.com For instance, the dehydration of 2-methoxy-3-nitrobenzamide with trifluoroacetic anhydride gave a 68% yield of 2-methoxy-3-nitrobenzonitrile. google.com

Catalytic Hydrogenation Methods

Nitrile Group Formation from Amide Precursors

General Synthetic Strategies for Related Aminomethoxybenzonitriles

The synthesis of aminomethoxybenzonitriles is not limited to the specific substitution pattern of the title compound. General strategies for constructing these molecules often rely on established organic chemistry reactions. The key is the strategic introduction of the amino, methoxy, and nitrile functional groups onto the benzene (B151609) ring.

Commonly, a substituted benzene ring is chosen as the starting material, and the required functional groups are introduced through sequential reactions. For example, starting with a hydroxynitrile, a methoxy group can be introduced via methylation, followed by nitration and subsequent reduction, as seen in a synthetic route for a key intermediate of Deucravacitinib. tandfonline.com

The reduction of a nitro group to an amine is a cornerstone of many syntheses, with catalytic hydrogenation (e.g., using H₂/Pd-C) and chemical reductions (e.g., using Fe/HCl, Na₂S₂O₄, or Zn/NH₄Cl) being the most prevalent methods. google.com The choice of method often depends on the presence of other functional groups in the molecule that might also be susceptible to reduction. google.com For instance, catalytic transfer hydrogenation using hydrazine (B178648) hydrate (B1144303) as a hydrogen source is another option, often catalyzed by metals like iron. unimi.itresearchgate.net

The formation of the nitrile group itself can be achieved through various methods, including the Sandmeyer reaction from an aniline precursor or the dehydration of a primary amide using reagents like trifluoroacetic anhydride, oxalyl chloride-DMSO, or sulfur trioxide/pyridine. google.comresearchgate.net These general strategies provide a versatile toolkit for chemists to synthesize a wide array of substituted aminomethoxybenzonitriles for various applications in research and industry.

Functional Group Interconversion Approaches

Functional group interconversion (FGI) stands as a cornerstone in the synthesis of this compound. This strategy involves the transformation of one functional group into another, bypassing the need to form the final amine group via a carbon-nitrogen bond-forming reaction on the aromatic ring. The two most prominent FGI methodologies are the reduction of a nitro-substituted precursor and the dehydration of a primary amide.

Reduction of 2-Methoxy-3-nitrobenzonitrile

A widely documented and reliable method for preparing this compound is the reduction of its corresponding nitro derivative, 2-methoxy-3-nitrobenzonitrile. tandfonline.comgoogle.com This process hinges on the initial synthesis of the nitro compound, which is then converted to the target amine.

The synthesis begins with a precursor like 2-hydroxy-3-nitrobenzonitrile. In a typical procedure, this starting material is methylated using an agent such as iodomethane (B122720) in the presence of a base like potassium carbonate to yield 2-methoxy-3-nitrobenzonitrile. google.com

Once the nitro precursor is obtained, the nitro group (-NO₂) is reduced to a primary amine group (-NH₂). This transformation can be accomplished using various reducing agents. A common method involves the use of metal catalysts or reducing agents in an acidic or alcoholic medium. For instance, a mixture of iron (Fe) powder and hydrochloric acid (HCl) in ethanol is an effective system for this reduction. tandfonline.com Another established method employs tin(II) chloride dihydrate (SnCl₂·2H₂O) in a solvent like ethyl acetate. google.com The reaction with tin(II) chloride typically requires heating to drive the conversion to completion. Following the reduction, a workup with a base (e.g., NaOH) is necessary to neutralize the acid and liberate the free amine. tandfonline.com

Table 1: Example of Nitro Group Reduction for this compound Synthesis

| Precursor | Reagents | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2-Methoxy-3-nitrobenzonitrile | SnCl₂·2H₂O | Ethyl Acetate | Heat to 80°C for 1.5 hr | 56.8% | google.com |

| 2-Methoxy-3-nitrobenzonitrile | Fe powder, HCl | Ethanol | Heat to 80°C for 2 hr | Not specified | tandfonline.com |

Dehydration of 3-Amino-2-methoxybenzamide

Another viable, though less specifically documented, FGI route is the dehydration of a primary amide, specifically 3-Amino-2-methoxybenzamide. The conversion of a primary amide (-CONH₂) to a nitrile (-CN) is a standard transformation in organic synthesis. rsc.org This approach would involve first synthesizing the amide precursor and then subjecting it to a dehydration agent.

Common reagents for this type of dehydration include thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), or trifluoroacetic anhydride (TFAA). google.comchegg.com For example, reacting the primary amide with thionyl chloride, often in the presence of a base like pyridine to neutralize the HCl byproduct, effectively yields the corresponding nitrile. chegg.com More modern methods may employ catalytic systems, such as palladium(II) catalysts, which offer high chemoselectivity. acs.org While this route is theoretically sound, its application would depend on the efficient and selective synthesis of the 3-Amino-2-methoxybenzamide precursor.

Amine Substitution Reactions on Suitable Precursors

The direct formation of the C-NH₂ bond on the aromatic ring via nucleophilic substitution represents an alternative synthetic strategy. This method typically involves reacting a precursor containing a suitable leaving group at the C3 position with an ammonia (B1221849) source.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a plausible pathway for synthesizing this compound. govtpgcdatia.ac.in This reaction requires an activated aromatic ring, meaning the presence of strong electron-withdrawing groups (EWGs) ortho or para to the leaving group. iscnagpur.ac.innumberanalytics.com The nitrile (-CN) group in the target molecule serves as such an activating group.

The reaction would start with a precursor like 3-halo-2-methoxybenzonitrile (e.g., 3-fluoro-, 3-chloro-, or 3-bromo-2-methoxybenzonitrile). The halogen acts as a leaving group, which is displaced by a nucleophile. In this case, the nucleophile would be ammonia (NH₃) or an ammonia equivalent. chemguide.co.ukbritannica.com The reaction is typically carried out in a sealed vessel at elevated temperatures due to the high energy barrier for breaking aromaticity and the relatively low nucleophilicity of ammonia. chemguide.co.uk The choice of solvent is also critical, with polar aprotic solvents like DMF, DMSO, or even liquid ammonia itself being common choices. acsgcipr.org The reactivity of the leaving group generally follows the order F > Cl > Br > I for SNAr reactions, making a fluoro-substituted precursor the most reactive. nih.gov

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is essential for maximizing the yield and purity of this compound while minimizing costs and reaction times. Key variables include the choice of reagents, catalysts, solvents, temperature, and reaction duration.

For the nitro group reduction pathway, optimization involves selecting the most efficient and chemoselective reducing system. While classic reagents like iron in acid are effective, other systems such as NaBH₄ combined with a catalyst like FeCl₂ have been optimized for reducing nitroarenes while preserving other functional groups like esters. thieme-connect.com Studies on these systems have fine-tuned the equivalents of reagents, solvent choice (with THF often being optimal), and temperature to achieve yields upwards of 90%. thieme-connect.com For instance, lowering the temperature can decrease the conversion rate, while raising it may not necessarily improve it, indicating a narrow optimal temperature window. thieme-connect.com

In the context of amine substitution reactions , optimization of SNAr conditions is well-documented. Research shows that factors like the leaving group, base, and temperature significantly impact conversion rates. Fluorine is typically the best leaving group, leading to faster reactions than chlorine. nih.gov The choice and concentration of the base can also be critical. The table below, adapted from a study on a similar SNAr reaction, illustrates how systematic variation of reaction conditions can be used to identify the optimal protocol. nih.gov

Table 2: Example of Optimization for a Nucleophilic Aromatic Substitution Reaction

| Entry | Additive/Base (Concentration) | Temperature (°C) | Conversion (%) |

|---|---|---|---|

| 1 | TFA (0.5 M) | 95 | 0 |

| 2 | NH₃ (aq., 7.3 M) | 95 | < 5 |

| 3 | Na₂CO₃ (aq., 1.5 M) | 95 | < 5 |

| 4 | KOH (aq., 5 M) | 65 | 59 |

| 5 | KOH (aq., 5 M) | 80 | 68 |

| 6 | KOH (aq., 5 M) | 95 | 78 |

| 7 | KOH (aq., 0.5 M) | 95 | 23 |

Data adapted from a study on the SNAr of aryl fluorides and chlorides with dimethylamine (B145610) generated from DMF and KOH. nih.gov

For the amide dehydration route, optimization efforts focus on the dehydrating agent and catalyst. Modern methods using palladium catalysts have been optimized by screening different metal salts, revealing that Pd(II) or Pd(0) complexes give excellent yields compared to other metals like Zn(II) or Cu(II). acs.org Kinetic studies plotting product conversion against time help determine the ideal reaction duration to achieve maximum yield without forming degradation products. acs.org

Chemical Reactivity and Organic Transformations of 3 Amino 2 Methoxybenzonitrile

Reactions Involving the Amino Group

The primary amino group (-NH₂) is a key site of reactivity in 3-Amino-2-methoxybenzonitrile, participating in a variety of transformations typical of aromatic amines.

Amidation and Peptide Coupling Reactions

The nucleophilic nature of the amino group in this compound allows it to readily undergo acylation reactions with acyl chlorides, anhydrides, or carboxylic acids to form the corresponding amides. This reactivity is fundamental in synthetic chemistry. For instance, it can be used in peptide coupling procedures to form amide bonds. universiteitleiden.nl Standard peptide coupling reagents, such as carbodiimides (e.g., DCC, EDC) combined with additives like HOBt or Oxyma, can facilitate the formation of an amide linkage between the amino group of this compound and a carboxylic acid. researchgate.netbiosyn.com These reactions are crucial for building larger molecular frameworks, including those found in pharmacologically active compounds.

Diazotization and Subsequent Coupling Reactions

As a primary aromatic amine, this compound can be converted into a diazonium salt. masterorganicchemistry.com This reaction, known as diazotization, is typically carried out by treating the amine with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0–5 °C). numberanalytics.comlibretexts.org The resulting diazonium salt, 2-cyano-6-methoxybenzenediazonium chloride, is a highly versatile intermediate.

The diazonium group is an excellent leaving group (N₂) and can be substituted by a wide variety of nucleophiles, often with the aid of copper(I) catalysts in what are known as Sandmeyer reactions. lscollege.ac.inwikipedia.org These reactions allow for the introduction of various functional groups onto the aromatic ring that are otherwise difficult to install directly.

Examples of Sandmeyer and Related Reactions:

Halogenation: Reaction with CuCl, CuBr, or KI can replace the diazonium group with -Cl, -Br, or -I, respectively. masterorganicchemistry.comwikipedia.org Aryl fluorides can be prepared via the Balz-Schiemann reaction, which involves the thermal decomposition of the corresponding diazonium tetrafluoroborate (B81430) salt. masterorganicchemistry.comgoogle.com

Cyanation: Treatment with CuCN introduces an additional nitrile group, yielding a dicyanobenzene derivative. masterorganicchemistry.comwikipedia.org

Hydroxylation: Heating the diazonium salt in an aqueous acidic solution replaces the diazonium group with a hydroxyl group, forming a substituted phenol. masterorganicchemistry.comwikipedia.org

Deamination: The diazonium group can be replaced with a hydrogen atom by treatment with hypophosphorous acid (H₃PO₂), effectively removing the original amino group. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr) Activation

The amino group is a powerful electron-donating group. While nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups (like a nitro group) positioned ortho or para to a leaving group, the amino group itself can influence the ring's susceptibility to such reactions. byjus.comlibretexts.org In the context of this compound, the amino group does not directly activate the ring for SNAr in the way a nitro group would. However, in derivatives where a leaving group is present, the electronic character of the amino group would play a significant role in the reaction's feasibility and regioselectivity. For SNAr to occur on a derivative of this compound, a good leaving group and strong activation from an electron-withdrawing group would generally be necessary. msu.edu

Electrophilic Aromatic Substitution Directing Effects

In electrophilic aromatic substitution (EAS) reactions, the existing substituents on the benzene (B151609) ring dictate the position of the incoming electrophile. dalalinstitute.comuomustansiriyah.edu.iq this compound has two strong activating, ortho-, para-directing groups (the amino -NH₂ and methoxy (B1213986) -OCH₃) and one deactivating, meta-directing group (the nitrile -CN).

The directing effects are as follows:

Amino group (-NH₂): Strongly activating, directs ortho and para. The positions ortho to the amino group are C2 and C4. The position para is C6.

Methoxy group (-OCH₃): Strongly activating, directs ortho and para. The positions ortho to the methoxy group are C1 and C3. The position para is C5.

Nitrile group (-CN): Deactivating, directs meta. The positions meta to the nitrile group are C3 and C5.

The combined effect of these groups determines the regioselectivity. The amino group is one of the most powerful activating groups. msu.edu The positions most activated for electrophilic attack are C4 and C6, which are ortho and para to the amino group, respectively. The C4 position is also influenced by the meta-directing effect of the nitrile group, while the C5 position is activated by the methoxy group and the nitrile's meta-directing effect. The C6 position is para to the amino group. Steric hindrance from the adjacent methoxy group might slightly disfavor attack at C4. Therefore, electrophilic substitution is most likely to occur at the C4 and C6 positions.

Condensation and Cyclization Reactions

This compound is a valuable precursor for the synthesis of heterocyclic systems through condensation and cyclization reactions. The amino and nitrile groups can react intramolecularly or with an external reagent to form fused ring systems.

A significant application is its use in the synthesis of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline, a key intermediate for pharmaceuticals. tandfonline.com In this transformation, this compound undergoes a condensation reaction with N-methylformylhydrazine in the presence of a strong base like potassium tert-butoxide (t-BuOK). tandfonline.com The reaction proceeds through the formation of an intermediate which then cyclizes to form the 1,2,4-triazole (B32235) ring. tandfonline.com

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |

| This compound | N-methylformylhydrazine | t-BuOK, THF, 60 °C | 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline | Not explicitly stated for this specific step, but part of a multi-step synthesis. | tandfonline.com |

Transformations of the Nitrile Functionality

The nitrile (-C≡N) group of this compound can be transformed into other important functional groups, such as amines and carboxylic acids, through reduction and hydrolysis, respectively.

The reduction of nitriles is a common method for synthesizing primary amines. libretexts.org Reagents like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation. libretexts.orgnih.gov Catalytic hydrogenation can also be employed. For benzonitriles, the reactivity can be influenced by the other substituents on the aromatic ring. Electron-donating groups, such as the amino and methoxy groups present in this molecule, may require more forcing conditions for reduction compared to benzonitriles with electron-withdrawing groups. nih.govresearchgate.net The product of the reduction of this compound would be (3-amino-2-methoxyphenyl)methanamine.

Hydrolysis of the nitrile group, under either acidic or basic conditions, can yield a carboxylic acid (3-amino-2-methoxybenzoic acid) via an intermediate carboxamide (3-amino-2-methoxybenzamide). The choice of conditions is critical to avoid unwanted side reactions involving the other functional groups.

| Starting Material | Transformation | Reagents | Product | Reference |

| This compound | Reduction | LiAlH₄ or Diisopropylaminoborane (B2863991)/LiBH₄ | (3-amino-2-methoxyphenyl)methanamine | nih.gov, libretexts.org |

| This compound | Hydrolysis | H₃O⁺ or OH⁻, heat | 3-Amino-2-methoxybenzoic acid |

Reduction to Aldehydes or Amines

The nitrile group (-CN) of this compound can be reduced to either a primary amine (-CH2NH2) or an aldehyde (-CHO), depending on the reagents and reaction conditions employed.

Reduction to Amines:

The transformation of the nitrile to a primary amine is a common and well-established reaction. libretexts.org This can be achieved using various reducing agents. Catalytic hydrogenation, employing catalysts like palladium on carbon (Pd/C) with hydrogen gas, is an effective method. Another powerful reducing agent for this purpose is lithium aluminum hydride (LiAlH4). libretexts.org More specialized reagents like diisopropylaminoborane in the presence of a catalytic amount of lithium borohydride (B1222165) (LiBH4) have also been shown to reduce a wide array of aromatic nitriles to their corresponding benzylamines. nih.govresearchgate.netacs.org The reaction generally proceeds with high yields. nih.govresearchgate.net For instance, benzonitriles with electron-donating groups, such as the methoxy group in this compound, can be successfully reduced, although they may require more forcing conditions like refluxing in tetrahydrofuran (B95107) (THF) to achieve complete conversion. nih.govresearchgate.net

Reduction to Aldehydes:

The partial reduction of a nitrile to an aldehyde is a more delicate transformation that requires specific reagents to avoid over-reduction to the amine. One common method involves the use of diisobutylaluminium hydride (DIBAL-H) at low temperatures. The reaction proceeds through an imine intermediate which is then hydrolyzed upon workup to yield the aldehyde. Another approach involves a multi-step sequence, as demonstrated in the synthesis of related benzaldehyde (B42025) derivatives. This can involve the conversion of a methyl group to a bromomethyl group, followed by hydrolysis to a methylol (-CH2OH) group, and subsequent oxidation to the aldehyde. google.com

| Transformation | Reagent(s) | Product |

| Reduction to Amine | LiAlH4, H2/Pd-C, Diisopropylaminoborane/LiBH4 | 3-Amino-2-methoxybenzylamine |

| Reduction to Aldehyde | DIBAL-H, then H2O | 3-Amino-2-methoxybenzaldehyde |

Hydrolysis Pathways

The nitrile group of this compound can undergo hydrolysis under either acidic or basic conditions to yield a carboxylic acid or an amide intermediate. The presence of the amino and methoxy groups can influence the rate and conditions of this hydrolysis.

Under acidic conditions, the nitrile is protonated, making it more susceptible to nucleophilic attack by water. This leads to the formation of a carboxamide, which can be further hydrolyzed to the corresponding carboxylic acid, 3-amino-2-methoxybenzoic acid. Basic hydrolysis involves the direct attack of a hydroxide (B78521) ion on the nitrile carbon, also forming the carboxamide as an intermediate, which is then hydrolyzed to the carboxylate salt.

Microbial nitrile hydratases can also be employed for the hydrolysis of nitriles to amides. While 2-methoxybenzonitrile (B147131) has been shown to be a substrate, its hydrolysis rate is relatively low compared to other nitriles. The presence of the amino group at the 3-position may further affect the efficiency of such enzymatic transformations.

| Condition | Intermediate Product | Final Product |

| Acidic Hydrolysis | 3-Amino-2-methoxybenzamide | 3-Amino-2-methoxybenzoic acid |

| Basic Hydrolysis | 3-Amino-2-methoxybenzamide | 3-Amino-2-methoxybenzoate salt |

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)

The nitrile group in this compound can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. organic-chemistry.org This type of reaction involves a 1,3-dipole, which is a molecule with a delocalized three-atom pi-system containing four pi-electrons. organic-chemistry.orgscribd.com The reaction between a 1,3-dipole and a dipolarophile, such as a nitrile, leads to the formation of a five-membered heterocyclic ring. organic-chemistry.orgscribd.comwikipedia.org

A common example is the Huisgen 1,3-dipolar cycloaddition, which can be used to synthesize a variety of heterocycles. organic-chemistry.org For instance, the reaction of a nitrile oxide with an alkyne yields an isoxazole. wikipedia.org Similarly, the nitrile group of this compound could potentially react with various 1,3-dipoles, such as azides or nitrile oxides, to form substituted five-membered heterocycles. wikipedia.org The reaction is typically concerted and pericyclic, proceeding through a six-electron transition state. scribd.com The regioselectivity of the cycloaddition is governed by both electronic and steric factors. organic-chemistry.org

The amino group of this compound can also participate in cycloaddition reactions. For example, azomethine ylides, which can be generated in situ from the condensation of an aldehyde with an amino acid, undergo [3+2] cycloaddition reactions with various dipolarophiles. mdpi.combeilstein-journals.org The amino group in this compound could potentially be converted into an azomethine ylide, which could then react with a suitable dipolarophile.

Influence of the Methoxy Group on Aromatic Ring Reactivity

Activation towards Electrophilic Attack

The methoxy group (-OCH3) is a strong activating group in electrophilic aromatic substitution reactions. msu.edu This is due to its ability to donate electron density to the benzene ring through resonance (a +M or +R effect). docsity.comresearchgate.net The lone pairs of electrons on the oxygen atom can be delocalized into the aromatic pi-system, increasing the electron density of the ring and making it more nucleophilic. docsity.comresearchgate.net This increased nucleophilicity makes the ring more susceptible to attack by electrophiles. msu.edu The activating effect of the methoxy group is significantly stronger than its electron-withdrawing inductive effect (-I effect), which arises from the electronegativity of the oxygen atom. researchgate.net As a result, anisole (B1667542) (methoxybenzene) is about ten thousand times more reactive than benzene towards electrophilic substitution. msu.edu The amino group (-NH2) is also a powerful activating group, further enhancing the reactivity of the aromatic ring in this compound.

Regioselectivity in Electrophilic Aromatic Substitution

In addition to activating the ring, the methoxy group is an ortho-, para-director. docsity.comyoutube.com This means that incoming electrophiles will preferentially substitute at the positions ortho and para to the methoxy group. This directing effect is also a consequence of the resonance donation of electrons from the oxygen atom. The resonance structures of the carbocation intermediate (the arenium ion) formed during electrophilic attack show that the positive charge is delocalized onto the oxygen atom when the attack occurs at the ortho or para positions. docsity.com This provides significant stabilization to the intermediate. Attack at the meta position does not allow for this type of resonance stabilization.

In this compound, both the amino group and the methoxy group are ortho-, para-directors. The amino group is generally a stronger activating group than the methoxy group. The nitrile group, on the other hand, is a deactivating group and a meta-director. The final regiochemical outcome of an electrophilic substitution reaction on this molecule will be determined by the combined directing effects of all three substituents. Generally, the powerful activating and directing effects of the amino and methoxy groups will dominate. The substitution will likely occur at the positions that are ortho or para to both the amino and methoxy groups, and are sterically accessible. Given the positions of the existing substituents (amino at C3, methoxy at C2), the most likely positions for electrophilic attack would be C4 and C6.

Mechanistic Insights into Key Transformations

The reactions of this compound are governed by well-established organic reaction mechanisms.

Reduction of the Nitrile Group: The reduction of the nitrile to an amine with a hydride reagent like LiAlH4 proceeds via nucleophilic attack of the hydride on the electrophilic carbon of the nitrile. This is followed by successive additions of hydride ions and protonation during workup to yield the primary amine. The reduction to an aldehyde with DIBAL-H involves the formation of an intermediate imine-aluminum complex, which is stable at low temperatures and is hydrolyzed to the aldehyde upon the addition of water.

Electrophilic Aromatic Substitution: The mechanism for electrophilic aromatic substitution involves a two-step process. msu.edu In the first, rate-determining step, the electrophile attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or a sigma complex. msu.edu In the second, fast step, a base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring and yielding the substituted product. msu.edu The stability of the arenium ion intermediate determines the regioselectivity of the reaction. For this compound, attack at the positions ortho and para to the activating amino and methoxy groups leads to more stable arenium ions due to resonance stabilization involving the lone pairs on the nitrogen and oxygen atoms.

1,3-Dipolar Cycloaddition: The mechanism of the Huisgen 1,3-dipolar cycloaddition is generally considered to be a concerted pericyclic process. organic-chemistry.orgscribd.com This means that the two new sigma bonds between the 1,3-dipole and the dipolarophile are formed simultaneously, without the formation of a discrete intermediate. The reaction proceeds through a cyclic transition state involving the overlap of the pi-orbitals of both reactants. Frontier Molecular Orbital (FMO) theory is often used to explain the reactivity and regioselectivity of these reactions, considering the interactions between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. wikipedia.org

Applications of 3 Amino 2 Methoxybenzonitrile in Complex Organic Synthesis

Precursor in the Synthesis of Pharmaceutical Intermediates

The strategic placement of reactive functional groups makes 3-amino-2-methoxybenzonitrile a valuable precursor for creating key intermediates in the synthesis of active pharmaceutical ingredients (APIs).

A notable application of this compound is in the synthesis of Deucravacitinib, a selective tyrosine kinase 2 (TYK2) inhibitor. In one synthetic route, this compound serves as a crucial starting material. tandfonline.com The synthesis begins with the nitration of 2-hydroxybenzonitrile (B42573) to yield 2-hydroxy-3-nitrobenzonitrile, which is then methylated to form 2-methoxy-3-nitrobenzonitrile (B3039584). tandfonline.com Subsequent reduction of the nitro group furnishes this compound. tandfonline.comgoogle.com

This intermediate is then reacted with N-methylformylhydrazide in the presence of a strong base like potassium tert-butoxide (t-BuOK) to form 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline. tandfonline.com This triazole-containing aniline (B41778) is a key building block for Deucravacitinib. tandfonline.comeazypharm.com This pathway highlights the utility of this compound in constructing the complex heterocyclic systems characteristic of modern pharmaceuticals. tandfonline.com

Table 1: Key Reactions in Deucravacitinib Intermediate Synthesis

| Starting Material | Reagents | Product | Purpose in Deucravacitinib Synthesis |

|---|---|---|---|

| 2-Hydroxybenzonitrile | 65% HNO₃, HOAc | 2-Hydroxy-3-nitrobenzonitrile | Initial nitration step |

| 2-Hydroxy-3-nitrobenzonitrile | Methylating agent | 2-Methoxy-3-nitrobenzonitrile | Introduction of the methoxy (B1213986) group |

| 2-Methoxy-3-nitrobenzonitrile | Fe powder, HCl | This compound | Formation of the key amino intermediate |

This compound is also instrumental in the synthesis of various pyridazine (B1198779) derivatives, a class of heterocyclic compounds with a wide spectrum of biological activities. uminho.ptekb.eg Pyridazines are of significant interest in medicinal chemistry. ekb.egkuleuven.be In one patented process, this compound is reacted with 4,6-dichloro-N-methylpyridazine-3-carboxamide in the presence of lithium bis(trimethylsilyl)amide. google.com This reaction results in the formation of 6-chloro-4-((3-cyano-2-methoxyphenyl)amino)-N-methylpyridazine-3-carboxamide, a key intermediate for compounds that modulate responses of IL-12, IL-23, and/or IFNα by acting on Tyk-2. google.com The synthesis of various pyridazin-3-one derivatives has been established through the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene (B1212753) compounds. mdpi.comnih.gov

Intermediate in Deucravacitinib Synthesis Pathways

Building Block for Heterocyclic Compound Synthesis

The reactivity of the amino and nitrile groups in this compound makes it an ideal building block for the construction of more complex, fused heterocyclic systems.

The compound serves as a key precursor for synthesizing polycyclic aromatic structures, which are core components of many functional materials and biologically active molecules. google.com

Research has demonstrated the use of related aminobenzonitriles in the synthesis of benzofuro[3,2-b]quinolines. researchgate.net While direct synthesis from this compound is not explicitly detailed in the provided context, the general methodology involves the reaction of substituted 2-hydroxybenzonitriles with α-haloacetophenones to form 3-aminobenzofuran derivatives. researchgate.netgoogle.com These aminobenzofurans can then undergo further cyclization reactions to form the fused quinoline (B57606) ring system. researchgate.net This established synthetic strategy suggests a viable pathway for utilizing this compound to create substituted benzofuro[3,2-b]quinolines.

Similarly, this compound is a potential precursor for benzothieno[3,2-b]quinolines, which are known for their potential biological activities. nih.gov The synthesis of these tetracyclic systems often involves the cyclization of 3-aminobenzothiophene derivatives. researchgate.netgoogle.com The general approach involves reacting a substituted 2-mercaptobenzonitrile with an appropriate cyclizing agent. google.com Following a similar logic to the benzofuran (B130515) case, this compound could be transformed into the corresponding 3-amino-2-methoxy-thiophenol derivative, which would then serve as the key building block for constructing the benzothieno[3,2-b]quinoline scaffold. researchgate.netnih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Hydroxybenzonitrile |

| 2-Hydroxy-3-nitrobenzonitrile |

| 2-Methoxy-3-nitrobenzonitrile |

| N-methylformylhydrazide |

| Potassium tert-butoxide |

| 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline |

| Deucravacitinib |

| 4,6-dichloro-N-methylpyridazine-3-carboxamide |

| Lithium bis(trimethylsilyl)amide |

| 6-chloro-4-((3-cyano-2-methoxyphenyl)amino)-N-methylpyridazine-3-carboxamide |

| Benzofuro[3,2-b]quinolines |

| 2-Hydroxybenzonitriles |

| α-haloacetophenones |

| 3-Aminobenzofuran |

| Benzothieno[3,2-b]quinolines |

| 3-Aminobenzothiophene |

| 2-Mercaptobenzonitrile |

| 3-oxo-2-arylhydrazonopropanals |

Construction of Fused Aromatic Systems

Synthesis of Indolo[3,2-b]quinolines

The tetracyclic indolo[3,2-b]quinoline ring system is a core structural motif in many natural products with significant biological activities. nih.gov Synthetic routes to this scaffold are of considerable interest in medicinal chemistry. nih.gov Methodologies often involve the cyclization of precursors such as 2-nitroacetophenone derivatives or the use of methodologies like the Graebe-Ullmann synthesis. nih.govresearchgate.net However, a review of the scientific literature did not yield specific examples detailing the use of this compound as a direct starting material for the synthesis of indolo[3,2-b]quinolines.

Formation of Quinazoline (B50416) Derivatives

Multicomponent Reactions for Diverse Heterocycles

Multicomponent reactions (MCRs) are highly efficient one-pot processes that combine three or more reactants to form a single product, incorporating most of the atoms from the starting materials. nih.govacs.org These reactions are powerful tools for generating molecular diversity and are widely used to synthesize complex heterocyclic libraries. nih.gov Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are foundational in this field. nih.govacs.org While amino-containing compounds are common components in MCRs, a survey of the literature does not provide specific examples of MCRs that utilize this compound as a key reactant to generate diverse heterocycles.

Design and Synthesis of Advanced Functional Materials Precursors

The primary and most significant application of this compound is its role as a critical intermediate in the synthesis of precursors for advanced functional materials, particularly in the pharmaceutical sector. Its structure is integral to the creation of complex, high-value molecules.

The compound serves as a key starting material in an efficient synthetic route to 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline . This is achieved through a reaction with N-methylformylhydrazide under alkaline conditions. This particular triazole-substituted aniline is a highly valuable precursor for the synthesis of Deucravacitinib, a selective, allosteric inhibitor of tyrosine kinase 2 (TYK2). nih.gov Deucravacitinib was approved by the FDA for the treatment of moderate-to-severe plaque psoriasis, highlighting the industrial and medicinal importance of its synthetic intermediates. nih.gov The development of direct synthetic pathways using this compound represents a significant improvement over previous methods that suffered from low yields and poor regioselectivity.

Table 1: Key Intermediate Synthesized from this compound

| Compound Name | Structure | Role | Source |

|---|---|---|---|

| 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline |  |

Key precursor in the synthesis of Deucravacitinib |

Table 2: Advanced Functional Material Derived from this compound Precursor

| Compound Name | Structure | Application | Source |

|---|---|---|---|

| Deucravacitinib |  |

Selective Tyrosine Kinase 2 (TYK2) inhibitor for treating plaque psoriasis | nih.gov |

Development of Novel Organic Reagents

Organic "building blocks" are fundamental starting materials used to construct more complex molecules, playing a critical role in drug discovery and materials science. cymitquimica.com this compound functions as a specialized organic reagent or building block. Its value stems from the presence of multiple reactive sites: the nucleophilic amino group and the versatile nitrile group, which can undergo a variety of chemical transformations.

The utility of this compound as a reagent is best demonstrated by its role in the synthesis of the Deucravacitinib precursor. In this context, it serves as the foundational scaffold, providing the substituted benzene (B151609) ring upon which the triazole ring is constructed. The amino and nitrile functionalities are key to the transformations that lead to the final complex heterocyclic system. While its applications appear to be highly specific, its successful use in the synthesis of a complex, FDA-approved drug underscores its importance as a high-value reagent in modern medicinal chemistry. The strategic placement of its functional groups allows for specific and controlled modifications, essential for building intricate molecular targets.

Computational and Theoretical Investigations of 3 Amino 2 Methoxybenzonitrile

Electronic Properties Analysis

Once the molecular geometry is optimized, further calculations can elucidate the electronic characteristics that govern the molecule's reactivity, interaction potential, and stability.

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. uni-muenchen.de The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. uni-muenchen.dechalcogen.ro

A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. uni-muenchen.de This analysis is crucial for predicting how the molecule will participate in charge transfer interactions. scielo.org.mx For many benzonitrile (B105546) derivatives, the HOMO is typically distributed over the benzene (B151609) ring and the electron-donating groups, while the LUMO is often localized around the electron-withdrawing nitrile group. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies This data is based on calculations for a similar compound, 3-fluoro-4–methylbenzonitrile, and is provided for illustrative purposes. orientjchem.org

| Parameter | Energy (eV) |

| E (HOMO) | ~ -6.5 eV |

| E (LUMO) | ~ -1.5 eV |

| Energy Gap (ΔE) | ~ 5.0 eV |

Note: The specific energies for 3-Amino-2-methoxybenzonitrile would be influenced by the combined electron-donating effects of the amino and methoxy (B1213986) groups.

The Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution on the molecule's surface. chalcogen.rolibretexts.org It is used to predict how a molecule will interact with other species, particularly in electrophilic and nucleophilic reactions. scielo.org.mx

The MEP map is color-coded:

Red: Regions of most negative electrostatic potential, rich in electrons, indicating sites for electrophilic attack. These are often found around electronegative atoms like oxygen and nitrogen. osti.gov

Blue: Regions of most positive electrostatic potential, electron-poor, indicating sites for nucleophilic attack. These are typically located around hydrogen atoms attached to electronegative atoms. osti.gov

Green: Regions of neutral or near-zero potential.

For this compound, the MEP map would likely show negative potential (red) around the nitrogen of the nitrile group and the oxygen of the methoxy group, as well as the nitrogen of the amino group, making these sites attractive for hydrogen bonding or interaction with electrophiles. scielo.org.mx Positive potential (blue) would be expected around the hydrogen atoms of the amino group.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, corresponding closely to the chemist's Lewis structure concept. wisc.edu It examines interactions between filled (donor) and vacant (acceptor) orbitals, quantifying their energetic significance through second-order perturbation theory. wisc.edu

Table 3: Illustrative NBO Analysis - Major Donor-Acceptor Interactions This data is based on general principles and findings for substituted benzonitriles and is provided for illustrative purposes.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (N, amino) | π* (C-C, ring) | High | n → π* (Resonance) |

| LP (O, methoxy) | π* (C-C, ring) | High | n → π* (Resonance) |

| π (C-C, ring) | π* (C≡N, nitrile) | Moderate | π → π* (Conjugation) |

| σ (C-H) | σ* (C-C) | Low | σ → σ* (Hyperconjugation) |

Note: LP denotes a lone pair orbital. The actual E(2) values would require specific calculations for this compound.

Lack of Publicly Available Research Data for this compound

Following a comprehensive search of scientific literature and databases, it has been determined that there is a significant lack of publicly available computational and theoretical research specifically focused on the chemical compound This compound (CAS No. 725718-10-5).

While computational studies, including Density Functional Theory (DFT) calculations, are common for analogous substituted benzonitriles, no specific papers or datasets detailing the simulated spectroscopic properties or reactivity modeling for this compound could be identified.

The standard approach for such an investigation would involve methods like:

Vibrational Spectroscopy Simulation: Utilizing DFT (e.g., B3LYP functional with basis sets like 6-311++G(d,p)) to calculate the theoretical Infrared (IR) and Raman spectra. This would be followed by a Potential Energy Distribution (PED) analysis to assign vibrational modes.

Electronic Spectra Modeling: Employing Time-Dependent DFT (TD-DFT) to predict electronic transitions and UV-Vis absorption spectra.

Reactivity and Mechanistic Modeling: Using conceptual DFT descriptors (like Fukui functions, HOMO-LUMO gap analysis, and Molecular Electrostatic Potential maps) to predict reactive sites and modeling reaction pathways.

Numerous studies were found applying these exact techniques to closely related molecules such as 3-aminobenzonitrile (B145674), various chloro-, bromo-, and fluoro-methoxybenzonitriles. researchgate.netjchps.comresearchgate.netjocpr.com These studies confirm the established methodologies for theoretical analysis in this class of compounds.

However, without primary research data for this compound, it is not possible to generate a scientifically accurate and non-speculative article that adheres to the requested outline. Creating content would require extrapolating from different molecules, which would violate the core instruction to focus solely on the specified compound.

Therefore, the requested article cannot be generated at this time due to the absence of the necessary scientific findings in the public domain.

Advanced Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, offering a unique fingerprint based on its functional groups and skeletal structure. The primary methods used are Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrational transitions. msu.edu The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrations of different functional groups. For 3-Amino-2-methoxybenzonitrile, the key functional groups—nitrile, primary amine, methoxy (B1213986), and the substituted benzene (B151609) ring—give rise to characteristic absorption bands.

The high-frequency region of the spectrum is characterized by the N-H stretching vibrations of the primary amino group and the C-H stretching of the aromatic ring and methoxy group. scialert.net The nitrile (C≡N) group presents a sharp, intense absorption in its characteristic region. The fingerprint region, below 1600 cm⁻¹, contains a complex series of bands resulting from C=C ring stretching, N-H bending, C-O stretching, and various other bending and deformation modes. rsc.org

Table 1: Predicted FT-IR Vibrational Frequencies and Assignments for this compound

| Frequency Range (cm⁻¹) | Intensity | Vibrational Assignment |

| 3450 - 3350 | Medium | N-H asymmetric and symmetric stretching |

| 3100 - 3000 | Medium-Weak | Aromatic C-H stretching |

| 2980 - 2850 | Medium-Weak | Methoxy C-H asymmetric and symmetric stretching |

| 2230 - 2220 | Strong, Sharp | C≡N nitrile stretching |

| 1625 - 1590 | Strong-Medium | N-H scissoring (bending) and C=C aromatic ring stretching |

| 1580 - 1450 | Strong-Medium | C=C aromatic ring stretching |

| 1300 - 1200 | Strong | Aryl C-O stretching (asymmetric) |

| 1100 - 1000 | Medium | Aryl C-O stretching (symmetric) |

| 900 - 675 | Strong-Medium | Aromatic C-H out-of-plane bending |

This table is based on characteristic vibrational frequencies for substituted benzonitriles and related functional groups. scialert.netrsc.org

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. irdg.org While FT-IR is sensitive to vibrations involving a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. Therefore, symmetric and non-polar bonds often produce strong Raman signals.

For this compound, the C≡N stretching vibration is expected to be a prominent feature in the FT-Raman spectrum. researchgate.net The symmetric vibrations of the benzene ring are also typically strong. In contrast, the N-H and O-H stretching vibrations, which are strong in the IR spectrum, are generally weaker in the Raman spectrum. Computational studies on similar molecules like 2-chloro-3-methoxybenzonitrile (B1602500) and 3-aminobenzonitrile (B145674) support the assignment of these vibrational modes. researchgate.netresearchgate.net

Table 2: Predicted FT-Raman Shifts and Assignments for this compound

| Raman Shift (cm⁻¹) | Intensity | Vibrational Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 2230 - 2220 | Very Strong | C≡N nitrile stretching |

| 1610 - 1580 | Strong | C=C aromatic ring stretching |

| 1300 - 1200 | Medium | Aryl C-O stretching |

| 1050 - 990 | Strong | Ring breathing mode |

This table is based on characteristic Raman shifts for substituted benzonitriles. irdg.orgresearchgate.net

Fourier Transform Infrared (FT-IR) Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, ¹H NMR and ¹³C NMR are the most relevant techniques.

¹H NMR spectroscopy provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the amino (NH₂) protons, and the methoxy (OCH₃) protons.

The three aromatic protons will appear as a complex multiplet system due to spin-spin coupling. The methoxy group protons will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. The amino group protons will also appear as a singlet, though its chemical shift can vary and the peak may be broadened due to chemical exchange.

Table 3: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment |

| ~7.2 - 6.8 | Multiplet | 3H | Ar-H (Aromatic Protons) |

| ~4.5 - 3.5 | Broad Singlet | 2H | -NH₂ (Amino Protons) |

| ~3.9 | Singlet | 3H | -OCH₃ (Methoxy Protons) |

Predictions are based on typical chemical shift values for aromatic amines and ethers. rsc.orgcore.ac.uk

¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering direct insight into the carbon skeleton. libretexts.org In a proton-decoupled ¹³C NMR spectrum, each carbon signal typically appears as a singlet. savemyexams.com this compound has eight unique carbon atoms, and thus eight distinct signals are expected.

The chemical shifts are influenced by the substituents on the benzene ring. oregonstate.edu The carbon of the nitrile group (C≡N) appears significantly downfield. The aromatic carbons show a range of chemical shifts depending on their position relative to the amino and methoxy groups. The methoxy carbon appears in a characteristic upfield region.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Assignment |

| 160 - 150 | C-OCH₃ (Aromatic) |

| 150 - 140 | C-NH₂ (Aromatic) |

| 135 - 115 | C-H (Aromatic) |

| 120 - 115 | C≡N (Nitrile) |

| 105 - 95 | C-CN (Aromatic) |

| 60 - 55 | -OCH₃ (Methoxy) |

Predictions are based on typical chemical shift ranges for substituted benzenes. rsc.orglibretexts.orgoregonstate.edu

Proton Nuclear Magnetic Resonance (1H NMR)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

For this compound (C₈H₈N₂O), the monoisotopic mass is 148.0637 Da. In mass spectra, the compound can be observed as various adducts, such as the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. uni.lu

Table 5: Predicted Mass Spectrometry Data for this compound

| Adduct | Formula | Predicted m/z |

| [M]⁺ | [C₈H₈N₂O]⁺ | 148.0631 |

| [M+H]⁺ | [C₈H₉N₂O]⁺ | 149.0709 |

| [M+Na]⁺ | [C₈H₈N₂ONa]⁺ | 171.0529 |

| [M-H]⁻ | [C₈H₇N₂O]⁻ | 147.0564 |

Data sourced from predicted values. uni.lu

Electronic Absorption Spectroscopy (UV-Vis)

Electronic Absorption Spectroscopy, commonly known as UV-Vis spectroscopy, measures the absorption of ultraviolet and visible light by a compound, which corresponds to the promotion of electrons from the ground state to higher energy excited states. The resulting spectrum is a plot of absorbance versus wavelength and is used to identify chromophores—parts of a molecule responsible for its color. The key parameters obtained from a UV-Vis spectrum are the wavelength of maximum absorption (λmax) and the molar absorptivity (ε), which is a measure of how strongly the compound absorbs light at that wavelength. msu.edu

For benzonitrile (B105546) derivatives, the electronic spectrum is characterized by absorption bands originating from the π → π* transitions of the aromatic ring. The position and intensity of these bands are sensitive to the nature and position of substituents on the benzene ring. Electron-donating groups like the amino (-NH₂) and methoxy (-OCH₃) groups typically cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the primary and secondary benzene bands.

While specific experimental UV-Vis data for this compound is not extensively detailed in the surveyed literature, data for related isomers and similar structures provide valuable context. For instance, studies on methoxybenzonitrile isomers show λmax values in the ultraviolet region. rsc.org A theoretical investigation of 4-methoxybenzonitrile (B7767037) using Time-Dependent Density Functional Theory (TD-DFT) has been conducted to assign its electronic absorption bands to π→π* transitions. researchgate.netresearchgate.net The UV spectra of more complex derivatives, such as those incorporating the aminobenzonitrile moiety into larger systems, show multiple absorption bands reflecting the extended conjugation. researchgate.netuni-regensburg.de

Table 1: UV-Vis Absorption Maxima (λmax) for Related Benzonitrile Compounds This table presents data for compounds structurally related to this compound to provide context for its expected spectroscopic behavior.

| Compound | λmax (nm) | Solvent/Method | Reference |

|---|---|---|---|

| 2-Methoxybenzonitrile (B147131) | 231.1 | Water/Methanol (B129727) | rsc.org |

| 3-Methoxybenzonitrile | 230.0 | Water/Methanol | rsc.org |

| 4-Acetyl-2-methoxybenzonitrile | ~270 | Not Specified |

X-ray Diffraction Analysis (for Solid-State Structural Elucidation of Derivatives)

X-ray diffraction (XRD) on single crystals is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a solid-state molecule. researchpublish.commdpi.com It provides unequivocal information about bond lengths, bond angles, and crystal packing, which is crucial for understanding structure-property relationships. While obtaining a suitable single crystal of the parent compound, this compound, can be challenging, its derivatives are often synthesized and crystallized to study their molecular geometry and intermolecular interactions.

The solid-state structure of derivatives provides invaluable insight into the conformational preferences and non-covalent interactions, such as hydrogen bonding and π-π stacking, that govern the supramolecular architecture. This information is critical in fields like materials science and medicinal chemistry, where the solid-state structure can influence a compound's physical properties and biological activity.

As a case study, the crystal structure of a derivative of the isomeric 4-Amino-2-methoxybenzonitrile, specifically 4-{[(6-chloro-2-oxo-1,2-dihydroquinolin-3-yl)methyl]amino}-2-methoxybenzonitrile, has been elucidated. rcsb.org This complex was analyzed as part of a study on mutant isocitrate dehydrogenase 1 (mIDH1) inhibitors. The X-ray diffraction data, deposited in the Protein Data Bank (PDB entry: 6O2Y), reveals the precise atomic coordinates and confirms the connectivity of the molecule, providing a detailed view of its conformation when bound to the protein. rcsb.org Such studies highlight the utility of X-ray crystallography in drug discovery, where understanding the exact binding mode of a derivative can guide the design of more potent and selective inhibitors.

Table 2: Representative Crystallographic Data for a Derivative of an Isomer of this compound Data presented for 4-{[(6-chloro-2-oxo-1,2-dihydroquinolin-3-yl)methyl]amino}-2-methoxybenzonitrile, a derivative of the isomer 4-Amino-2-methoxybenzonitrile. rcsb.org

| Parameter | Value |

|---|---|

| Compound Name | 4-{[(6-chloro-2-oxo-1,2-dihydroquinolin-3-yl)methyl]amino}-2-methoxybenzonitrile |

| PDB ID | 6O2Y |

| Method | X-RAY DIFFRACTION |

| Resolution (Å) | 2.80 |

| R-Value Work | 0.209 |

| R-Value Free | 0.275 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.